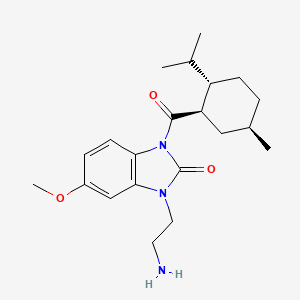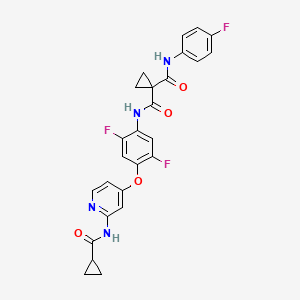
Altiratinib
Übersicht
Beschreibung
Altiratinib ist ein niedermolekularer Inhibitor, der entwickelt wurde, um mehrere Kinasen anzugreifen, die an der Entstehung von Krebs und an Resistenzmechanismen beteiligt sind. Er hemmt MET-, TIE2- und VEGFR2-Kinasen, die für das Tumorwachstum, die Invasion, die Angiogenese und die Medikamentenresistenz entscheidend sind . This compound hat in präklinischen und klinischen Studien vielversprechende Ergebnisse für seine Fähigkeit gezeigt, die Blut-Hirn-Schranke zu durchdringen, was ihn zu einer potenziellen Behandlung für Hirntumoren und Metastasen macht .
Wissenschaftliche Forschungsanwendungen
Altiratinib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Proliferation, Migration und Apoptose.
Medizin: In klinischen Studien zur Behandlung verschiedener Krebsarten, darunter Glioblastom und andere solide Tumoren.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und Wirkstofffreisetzungssysteme .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die Schalterkontrolltasche von MET-, TIE2- und VEGFR2-Kinasen bindet und inaktive Konformationen vom Typ II induziert. Dies hemmt die Phosphorylierung und Aktivierung dieser Kinasen, wodurch nachgeschaltete Signalwege blockiert werden, die am Tumorwachstum, der Invasion und der Angiogenese beteiligt sind. Darüber hinaus erhöht die Fähigkeit von this compound, die Blut-Hirn-Schranke zu durchdringen, seine Wirksamkeit gegen Hirntumoren .
Ähnliche Verbindungen:
Cabozantinib: Ein weiterer Multi-Kinase-Inhibitor, der MET und VEGFR2 angreift, jedoch mit unterschiedlichen Bindungsaffinitäten und klinischen Profilen.
MGCD-265: Hemmt MET und VEGFR2, jedoch ohne die ausgewogene Hemmung von TIE2, die bei this compound beobachtet wird.
E-7050: Zielt auf MET und VEGFR2 ab, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften
Einzigartigkeit von this compound: Die ausgewogene Hemmung von MET, TIE2 und VEGFR2 durch this compound sowie seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, unterscheidet ihn von anderen ähnlichen Verbindungen. Dieses einzigartige Profil macht ihn zu einem vielversprechenden Kandidaten für die Behandlung von Krebsarten mit komplexen Resistenzmechanismen und Hirnmetastasen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Altiratinib wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung verschiedener chemischer Zwischenprodukte beinhaltet. Die wichtigsten Schritte umfassen die Bildung von Cyclopropandicarboxamid und dessen anschließende Kupplung mit Fluorphenyl- und Pyridinylgruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Einhaltung der behördlichen Standards optimiert. Dies beinhaltet die Verwendung von großvolumigen Reaktoren, automatisierten Systemen zur präzisen Steuerung der Reaktionsbedingungen und strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Altiratinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere, häufig durch Katalysatoren erleichtert
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Katalysatoren wie Palladium auf Kohlenstoff und Kupfer(I)-iodid werden häufig verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. So können beispielsweise durch Oxidation hydroxylierte Derivate entstehen, während durch Reduktion desoxygenierte Verbindungen entstehen können .
Wirkmechanismus
Altiratinib exerts its effects by binding to the switch control pocket of MET, TIE2, and VEGFR2 kinases, inducing type II inactive conformations. This inhibits the phosphorylation and activation of these kinases, thereby blocking downstream signaling pathways involved in tumor growth, invasion, and angiogenesis. Additionally, this compound’s ability to penetrate the blood-brain barrier enhances its efficacy against brain tumors .
Vergleich Mit ähnlichen Verbindungen
Cabozantinib: Another multi-kinase inhibitor targeting MET and VEGFR2, but with different binding affinities and clinical profiles.
MGCD-265: Inhibits MET and VEGFR2, but lacks the balanced inhibition of TIE2 seen with Altiratinib.
E-7050: Targets MET and VEGFR2, but with different pharmacokinetic properties
Uniqueness of this compound: this compound’s balanced inhibition of MET, TIE2, and VEGFR2, along with its ability to penetrate the blood-brain barrier, distinguishes it from other similar compounds. This unique profile makes it a promising candidate for treating cancers with complex resistance mechanisms and brain metastases .
Eigenschaften
IUPAC Name |
1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNDEPIMDAZHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345847-93-9 | |
| Record name | Altiratinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altiratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17191 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALTIRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T678746713 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
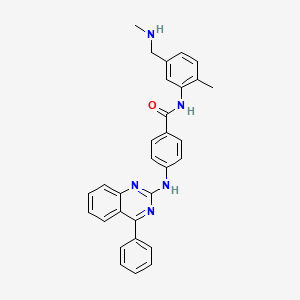
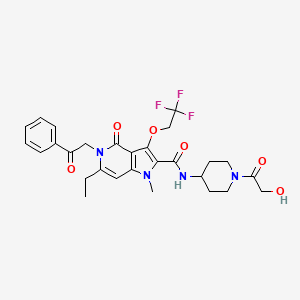
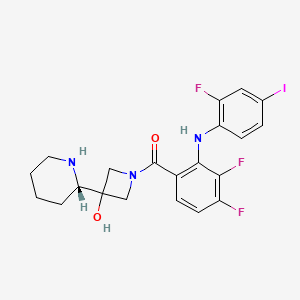

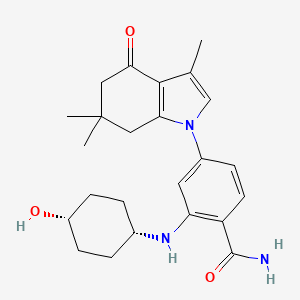
![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)
![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

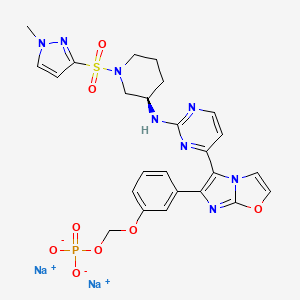


![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)
